4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride
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Overview
Description
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is a chemical compound with the molecular formula C9H12ClNO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methylamino group attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 2-(methylamino)ethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as hydrochloric acid may be used to promote the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- 4-Chloro-3-[1-hydroxy-2-(ethylamino)ethyl]phenol
- 4-Chloro-3-[1-hydroxy-2-(dimethylamino)ethyl]phenol
Uniqueness
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLPYILMSOTVCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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